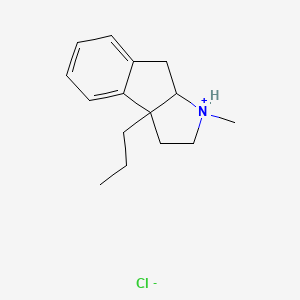

1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride

Description

1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride is a bicyclic pyrrolidine derivative characterized by a fused indeno-pyrrole scaffold. Its structure comprises a six-membered indene ring fused to a five-membered pyrrolidine ring, with a methyl group at position 1 and a propyl substituent at position 3a. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

The compound’s synthesis typically involves cyclization reactions of substituted cyclohexenone precursors with amines, followed by functionalization and salt formation. Its structural complexity and stereochemical features necessitate advanced analytical techniques, such as X-ray crystallography (using SHELX ) and ORTEP-III for 3D visualization .

Properties

CAS No. |

32940-43-5 |

|---|---|

Molecular Formula |

C15H22ClN |

Molecular Weight |

251.79 g/mol |

IUPAC Name |

3-methyl-8b-propyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-3-ium;chloride |

InChI |

InChI=1S/C15H21N.ClH/c1-3-8-15-9-10-16(2)14(15)11-12-6-4-5-7-13(12)15;/h4-7,14H,3,8-11H2,1-2H3;1H |

InChI Key |

WBUHHCXLPAPXSY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC12CC[NH+](C1CC3=CC=CC=C23)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride involves several steps:

Synthetic Routes: The compound can be synthesized through a multi-step reaction involving the cyclization of appropriate precursors under controlled conditions

Reaction Conditions: The reactions are usually carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride undergoes various chemical reactions:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,2,3,3a,8,8a-Hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,2,3,3a,8,8a-hexahydro-1-methyl-3a-propylindeno(2,1-b)pyrrole hydrochloride with structurally related bicyclic pyrrolidine derivatives, focusing on substituents, synthesis challenges, and functional properties.

Structural and Functional Insights

In contrast, the pyridyl groups in the di(pyridin-2-yl) analog enhance metal-binding capacity, making it suitable for catalytic applications . The sulfonyl group in the 3,8-ethanoindeno derivative increases electrophilicity, enabling nucleophilic substitution reactions .

High-purity elemental analysis (C, H, N within 0.1% of theoretical values) was achieved for the di(pyridin-2-yl) analog, underscoring optimized protocols for heteroaromatic substitution .

Biological Relevance: While the target compound’s bioactivity remains understudied, related pyrrolidine derivatives, such as (3aR,8bR)-3a,8b-dihydroxy-2-methylsulfanyl-3-nitro-1-phenyl-1,8b-dihydro-indeno[1,2-b]pyrrol-4-one, demonstrate antimicrobial and antitumor activities .

Crystallographic Analysis: The methyl 1-methyl-3-phenyl-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate derivative crystallizes in the monoclinic P21/n space group, with a dihedral angle of 76.82° between naphthalene and phenyl rings. Such data inform steric and electronic comparisons with the target compound’s fused-ring system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.